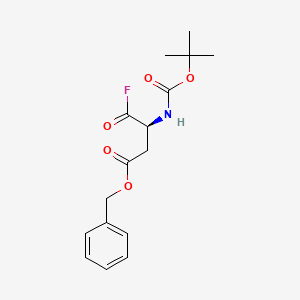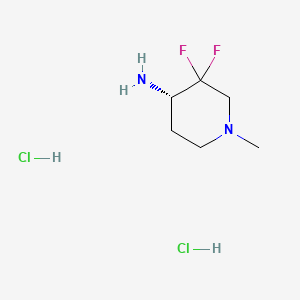
(4S)-3,3-difluoro-1-methylpiperidin-4-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S)-3,3-difluoro-1-methylpiperidin-4-amine dihydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring substituted with difluoro and methyl groups, and it is commonly used in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-3,3-difluoro-1-methylpiperidin-4-amine dihydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of a piperidine derivative, followed by methylation and amination reactions. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may involve continuous flow reactors and advanced purification techniques to meet the required standards for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(4S)-3,3-difluoro-1-methylpiperidin-4-amine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoro ketones or alcohols, while reduction can produce difluoro amines or hydrocarbons.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4S)-3,3-difluoro-1-methylpiperidin-4-amine dihydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential effects on biological systems. It can be used to investigate the role of fluorinated compounds in biological processes and their interactions with biomolecules.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its unique properties may make it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of (4S)-3,3-difluoro-1-methylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. The difluoro groups play a crucial role in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine: This compound shares a similar piperidine structure but differs in its substituents.
(3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride: Another compound with a piperidine ring, but with different functional groups.
Uniqueness
(4S)-3,3-difluoro-1-methylpiperidin-4-amine dihydrochloride is unique due to its difluoro substitution, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where fluorinated compounds are desired.
Propiedades
Fórmula molecular |
C6H14Cl2F2N2 |
|---|---|
Peso molecular |
223.09 g/mol |
Nombre IUPAC |
(4S)-3,3-difluoro-1-methylpiperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C6H12F2N2.2ClH/c1-10-3-2-5(9)6(7,8)4-10;;/h5H,2-4,9H2,1H3;2*1H/t5-;;/m0../s1 |
Clave InChI |
IYJRUHHMTXAKRQ-XRIGFGBMSA-N |
SMILES isomérico |
CN1CC[C@@H](C(C1)(F)F)N.Cl.Cl |
SMILES canónico |
CN1CCC(C(C1)(F)F)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[6-(2-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B12440818.png)
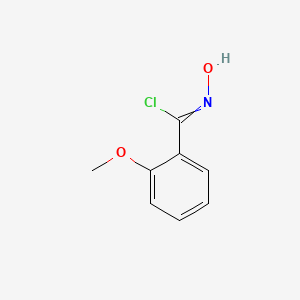
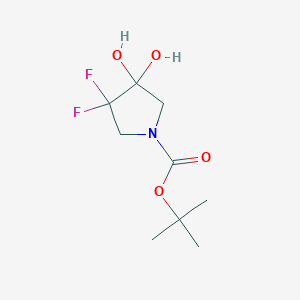

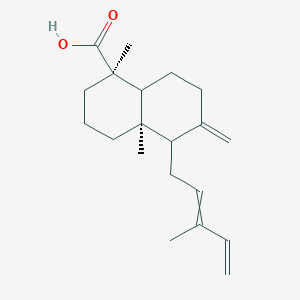
![tert-Butyl 3-({[(2-bromophenyl)methyl]amino}methyl)azetidine-1-carboxylate](/img/structure/B12440850.png)
![(3S,6S)-6-[2-(1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12440851.png)
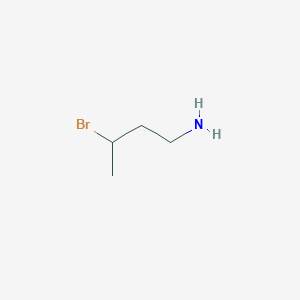

![[2-(3-Bromophenoxy)ethyl]hydrazine](/img/structure/B12440889.png)
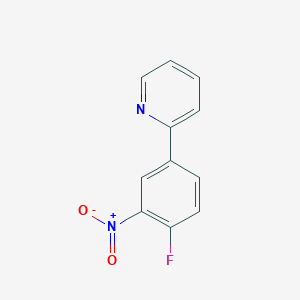
![2-Bromo-6-chlorothieno[3,2-c]pyridine](/img/structure/B12440903.png)
